(+)-Xanthoplanine

Description

Significance and Research Context of Naturally Occurring Alkaloids

Naturally occurring alkaloids are a diverse group of chemical compounds, typically containing nitrogen atoms, which are synthesized by a wide variety of organisms, including plants, animals, and fungi. mdpi.comjddtonline.info Their significance in chemical biology and medicine is immense, as they often possess potent pharmacological activities. riken.jp The complex and unique molecular architectures of alkaloids have made them a fertile ground for drug discovery, leading to the development of numerous therapeutic agents. medcraveonline.com Contemporary chemical biology research investigates these compounds to elucidate their biosynthetic pathways, understand their mechanisms of action at a molecular level, and explore their potential as therapeutic leads. riken.jpmpg.de The field leverages techniques from synthetic chemistry, molecular biology, and pharmacology to not only study these molecules but also to create novel derivatives with improved properties. riken.jp

Classification of Xanthoplanine within the Isoquinoline (B145761) Alkaloid Family

Xanthoplanine is classified as a quaternary isoquinoline alkaloid. biosynth.comnih.gov This classification is based on its core chemical structure, which is derived from isoquinoline. More specifically, it belongs to the aporphine (B1220529) subgroup of isoquinoline alkaloids. imsc.res.inmedchemexpress.com The aporphine skeleton is characterized by a dibenzo[de,g]quinoline ring system. As a quaternary alkaloid, the nitrogen atom in Xanthoplanine is positively charged, existing as a cation. Its complex molecular structure features multiple aromatic rings, which contribute to its biological activity. biosynth.com The formal chemical name for Xanthoplanine is (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol. nih.gov

Table 1: Chemical Properties of Xanthoplanine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | nih.gov |

| Molecular Formula | C₂₁H₂₆NO₄⁺ | biosynth.comnih.gov |

| Molecular Weight | 356.4 g/mol | biosynth.comnih.gov |

| CAS Number | 6872-88-4 | biosynth.comnih.gov |

| Class | Isoquinoline Alkaloid, Aporphine | nih.govimsc.res.in |

Overview of Current Research Trajectories for Xanthoplanine

Current research on Xanthoplanine is primarily focused on elucidating its pharmacological activities and understanding its mechanism of action at the cellular and molecular levels. This compound has been isolated from various plant species, including those from the Rutaceae and Annonaceae families, such as Zanthoxylum armatum, Xylopia parviflora, and Magnolia officinalis. biosynth.comnih.govchemfaces.comscispace.com

Key research areas include:

Anti-inflammatory Effects: A significant area of investigation is Xanthoplanine's role in modulating inflammation. Studies have shown that it can influence macrophage polarization, a critical process in the inflammatory response. researchgate.netnih.gov Research indicates that Xanthoplanine attenuates the switch of macrophages to a pro-inflammatory M1 phenotype and promotes the anti-inflammatory M2 phenotype. nih.gov It has been found to decrease the production of inflammatory cytokines and reactive oxygen species (ROS) in macrophages. nih.gov The underlying mechanism appears to involve the disruption of the CrkL-STAT5 signaling complex, which in turn blocks the phosphorylation and nuclear translocation of STAT5, a key transcription factor in inflammatory signaling. nih.gov

Neurological Activity: Xanthoplanine has been identified as a blocker of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). chemfaces.commedchemexpress.com Specifically, it inhibits the function of both alpha7 (α7) and alpha4beta2 (α4β2) nAChR subtypes. chemfaces.commedchemexpress.com This activity suggests that Xanthoplanine could be a valuable tool for studying the role of these receptors in the nervous system and as a lead compound for conditions involving nAChR dysregulation.

Anticancer Potential: There is interest in Xanthoplanine's potential as an anticancer agent. biosynth.com Research has explored its ability to impact the viability of tumor cells, marking it as a candidate for further investigation in cancer drug development. biosynth.com

Antimicrobial Properties: The potential of Xanthoplanine as an antimicrobial agent is another active area of research, exploring its utility in treating various infections. biosynth.com

Table 2: Summary of Investigated Biological Activities of Xanthoplanine

| Activity | Findings | Mechanism of Action | Source |

|---|---|---|---|

| Anti-inflammatory | Attenuates M1 macrophage polarization; promotes M2 polarization; reduces inflammatory cytokines and ROS. | Disrupts the CrkL-STAT5 complex, inhibiting STAT5 phosphorylation and nuclear translocation. | researchgate.netnih.gov |

| nAChR Blocker | Fully inhibits EC₅₀ ACh responses of both α7 and α4β2 nAChRs with IC₅₀ values of 9 µM (α7) and 5 µM (α4β2). | Direct blockade of neuronal nicotinic acetylcholine receptors. | chemfaces.commedchemexpress.com |

| Anticancer | Investigated for its ability to affect tumor cell viability. | Not fully elucidated in the provided context. | biosynth.com |

| Antimicrobial | Research is ongoing to explore its broader utility. | Not fully elucidated in the provided context. | biosynth.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Xanthoplanine |

| N-methylpurpuerine |

| Glaucine methiodide |

| Predicentrine methiodide |

| Boldine methiodide |

| Magnoflorine |

| Linalool |

| Limonene |

| Sesamin |

| Fargesin |

| Eudesmin |

| Epieudesmin |

| Pulvatide |

| Dictamine |

| 8-hydroxyl dictamine |

| y-fagarine |

| β-amyrin |

| Amyrenone |

| Tambulin |

| Tambulol |

| Citral |

| Sabinene |

| Linalyl acetate |

| Geraniol |

| Methyl cinnamate |

| Cineole |

| Hesperidin |

Structure

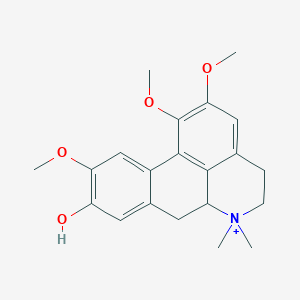

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Abundance and Botanical Occurrence of Xanthoplanine

Identification of Xanthoplanine in Terrestrial Flora

The isolation and identification of Xanthoplanine have been reported in numerous plant species, highlighting its significance in phytochemical research.

Presence in Magnolia Species

Xanthoplanine has been identified in Magnolia officinalis, a species renowned for its use in traditional medicine. nih.govntnu.edu.tw This flowering tree, native to the mountains and valleys of China, is a notable source of the compound. Further research into other species within the Magnolia genus could reveal a broader distribution of Xanthoplanine.

Detection in Thalictrum Species

The genus Thalictrum, belonging to the Ranunculaceae family, is another significant source of Xanthoplanine. sciencescholar.us The compound has been reported in Thalictrum foliolosum, a perennial herb found in the temperate habitats of the Himalayan region, including India and China. nih.govneist.res.inresearchgate.netnih.gov This species is known to be rich in various alkaloids, with Xanthoplanine being among the notable constituents isolated from its roots. researchgate.netnih.govresearchgate.net The genus Thalictrum encompasses approximately 120-200 species distributed globally, suggesting that Xanthoplanine may also be present in other related species. researchgate.netresearchgate.net

Occurrence within Zanthoxylum Genera

The Zanthoxylum genus, a member of the Rutaceae family, is a well-documented source of Xanthoplanine. researchgate.netmdpi.com This large genus, with over 2000 species, is found worldwide, particularly in Asia, America, and Africa. researchgate.netnih.gov Research has confirmed the presence of Xanthoplanine in several Zanthoxylum species:

Zanthoxylum alatum : Known as the "Indian Prickly Ash," this species is native to the Himalayas. semanticscholar.org Xanthoplanine has been reported in its stem bark, wood, and roots. semanticscholar.org

Zanthoxylum armatum : This species, found in the subtropic valleys of Himachal Pradesh and the North East region of India, also contains Xanthoplanine. medcraveonline.comijpsjournal.com

Zanthoxylum gilletii : This species is distributed in tropical and temperate regions of the world and has a history of use in traditional herbal medicine. uonbi.ac.ke

Zanthoxylum planispium : Xanthoplanine has been isolated from this species. uonbi.ac.ke

Zanthoxylum zanthoxyloides : Bark, root, and leaf extracts of this species have been found to contain Xanthoplanine. mdpi.com

The widespread distribution of the Zanthoxylum genus suggests that Xanthoplanine may be a characteristic compound within this botanical group. nih.govresearchgate.netresearchgate.net

Isolation from Dendrobium Species

While the Dendrobium genus, one of the largest in the Orchidaceae family, is a rich source of various alkaloids, the presence of Xanthoplanine is not as extensively documented as in other genera. researchgate.netresearchgate.netjetir.org Dendrobium species are widely distributed in tropical and subtropical regions of Asia. mdpi.com Further phytochemical investigations are required to ascertain the extent of Xanthoplanine's occurrence within this diverse genus.

Discovery in Michelia Species and Other Botanical Sources

Xanthoplanine has also been identified in the genus Michelia, which is closely related to Magnolia. Specifically, it has been detected in the heartwood of Michelia macclurei. researchgate.net This evergreen tree is native to southern China. mdpi.com The genus Michelia comprises about 30 species found in subtropical and tropical Asia. nih.govmdpi.com

Geographic Distribution and Habitat Associations of Xanthoplanine-Producing Plants

The plants known to produce Xanthoplanine are found across a wide range of geographical locations and habitats, reflecting the diversity of the genera in which this compound is present.

Magnolia species , such as Magnolia grandiflora (Southern Magnolia), are native to the southeastern United States, from Pennsylvania to Florida and west to Texas. theplantnative.com Magnolia campbellii is found across the Himalayas, from Nepal to Tibet. whitehousefarmgardenandarboretum.com They thrive in various environments, from mesic forests to coastal plains. isa-arbor.com

Thalictrum species are predominantly found in temperate regions of the Northern Hemisphere, including North America, Europe, and Asia. researchgate.net Thalictrum foliolosum, a known source of Xanthoplanine, inhabits the temperate Himalayan regions of India and China. researchgate.netnih.gov

The Zanthoxylum genus has a global distribution, with a high concentration of species in Asia, the Americas, and Africa. researchgate.netnih.gov Zanthoxylum alatum and Zanthoxylum armatum are native to the Himalayan valleys. semanticscholar.orgmedcraveonline.com This wide distribution indicates the adaptability of these plants to diverse climates, from tropical to temperate.

Dendrobium species are primarily epiphytic or lithophytic orchids found in tropical and subtropical Asia, including China, Japan, and India. mdpi.comaos.org They inhabit a variety of ecosystems, from lowland forests to mountainous regions.

Michelia species are native to subtropical and tropical Asia, including southern China, India, and the Malay Archipelago. nih.govcloudfront.net Michelia champaca is found in Nepal between 450 to 1500 meters above sea level. cloudfront.net

The following table provides a summary of the plant species discussed and their geographical distribution:

| Botanical Genus | Species | Common Name | Geographical Distribution |

| Magnolia | M. officinalis | Magnolia | China nih.gov |

| M. grandiflora | Southern Magnolia | Southeastern United States theplantnative.com | |

| M. campbellii | Campbell's Magnolia | Himalayas (Nepal to Tibet) whitehousefarmgardenandarboretum.com | |

| Thalictrum | T. foliolosum | Meadow-rue | Temperate Himalayas (India, China) nih.govneist.res.inresearchgate.netnih.gov |

| Zanthoxylum | Z. alatum | Indian Prickly Ash | Himalayas semanticscholar.org |

| Z. armatum | Winged Prickly Ash | India, China, Japan, Korea medcraveonline.com | |

| Z. gilletii | - | Tropical and Temperate Regions uonbi.ac.ke | |

| Z. planispium | - | - uonbi.ac.ke | |

| Z. zanthoxyloides | - | - mdpi.com | |

| Dendrobium | - | Dendrobium Orchid | Tropical and Subtropical Asia mdpi.comaos.org |

| Michelia | M. macclurei | - | Southern China researchgate.netmdpi.com |

| M. champaca | Champaca | Nepal cloudfront.net |

Advanced Analytical Methodologies for Xanthoplanine Profiling

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry Techniques

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with various mass spectrometry (MS) detectors offers a powerful platform for the analysis of xanthoplanine and related compounds. This combination leverages the high separation efficiency of UHPLC with the high-resolution and sensitivity of mass spectrometry for accurate compound identification and quantification. rsc.orgsymc.edu.cn

Ultra-High Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS/MS) is a state-of-the-art technique for the identification of chemical constituents in complex mixtures. rsc.org The high resolution, accuracy, and sensitivity of FT-ICR-MS allow for the precise determination of molecular formulas from measured mass-to-charge ratios. mdpi.comanr.fr This method has been successfully employed to separate and identify numerous compounds in various biological samples. rsc.orgsymc.edu.cn The technique's ability to provide unambiguous elemental compositions and isotopic abundance information is crucial for structural elucidation. rsc.orgnih.gov

A typical UHPLC-FT-ICR-MS/MS analysis involves chromatographic separation on a C18 column with a mobile phase gradient, often consisting of acidified water and acetonitrile. rsc.org The high mass accuracy (typically below 5 ppm) and tandem MS (MS/MS) capabilities enable the fragmentation of parent ions, providing structural information for definitive identification. symc.edu.cnnih.gov

Table 1: Illustrative UHPLC-FT-ICR-MS/MS Parameters for Alkaloid Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Universal XB C18 (150 mm × 2.1 mm, 1.8 μm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Mass Analyzer | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |

| Ionization Mode | Positive/Negative Ion Mode |

| Mass Accuracy | < 5 ppm |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and its variant using a heated electrospray ionization source (HESI) are instrumental in metabolomic studies. nih.govau.dk These methods are applied to obtain comprehensive metabolic profiles of biological samples, which can include the detection of xanthoplanine and its metabolites. nih.gov Metabolomic profiling with UPLC-MS helps in understanding the biochemical pathways and identifying potential biomarkers. nih.gov

The process typically involves sample preparation, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govlcms.cz The use of a HESI source can enhance the ionization efficiency for certain classes of compounds. The resulting data is often analyzed using multivariate statistical methods to identify significant metabolic changes. mdpi.com

Ultra-High Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap MS) is a powerful tool for the comprehensive chemical analysis of complex samples. mdpi.commdpi.com This hybrid system combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer, enabling both qualitative and quantitative analyses with high precision and sensitivity. researchgate.netresearchgate.net It has been widely used to identify a broad range of chemical constituents, including alkaloids, in various herbal and biological matrices. mdpi.comchromatographyonline.com

The methodology allows for full MS scans to detect all present ions and data-dependent MS/MS scans to fragment selected ions for structural elucidation. researchgate.net The high resolving power of the Orbitrap analyzer is crucial for differentiating between isobaric compounds, which have the same nominal mass but different elemental compositions. mdpi.com

Table 2: Representative UHPLC-Q-Orbitrap MS Settings for Chemical Profiling

| Parameter | Value/Condition |

|---|---|

| LC System | Ultimate RS3000 UHPLC or similar |

| Column | Hypersil GOLDTM C18 (2.1 × 100 mm, 3.0 μm) or similar |

| Ion Source | Heated Electrospray Ionization (HESI-II) |

| MS Analyzer | Q-Exactive™ Orbitrap |

| Scan Mode | Full MS / dd-MS2 (data-dependent) |

| Resolution | Up to 70,000 FWHM |

High-Performance Liquid Chromatography (HPLC) combined with a UV detector and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a well-established and robust method for the analysis of alkaloids. nih.govresearchgate.netsci-hub.se This technique is highly effective for both qualitative and quantitative analysis of alkaloids in plant extracts and other complex mixtures. nih.govuniversiteitleiden.nl The UV detector provides quantitative information based on the absorbance of the compounds, while the ESI-MS/MS offers structural information through fragmentation patterns. nih.gov

This method has been successfully applied to analyze a wide array of alkaloids, demonstrating its utility in distinguishing between different structural types based on their characteristic fragmentation pathways in the mass spectrometer. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex alkaloids like xanthoplanine. nih.govmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govnih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. nih.govemerypharma.com

1D NMR: ¹H and ¹³C NMR spectra are the fundamental experiments that provide initial information about the number and types of protons and carbons in the molecule. nih.govresearchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in a spin system. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu It is particularly useful for connecting different spin systems and identifying quaternary carbons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded, which is crucial for determining the stereochemistry and conformation of the molecule. princeton.eduharvard.edu

By systematically analyzing the data from these various NMR experiments, the complete and unambiguous structure of xanthoplanine can be determined. nd.eduulethbridge.ca

Table 3: Common 2D NMR Experiments and Their Applications in Structural Elucidation

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies coupled protons (through 2-3 bonds) |

| HSQC | ¹H - ¹³C (one bond) | Assigns protons to their directly attached carbons |

| HMBC | ¹H - ¹³C (multiple bonds) | Connects proton and carbon atoms over 2-4 bonds; identifies quaternary carbons |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity of protons, aiding in stereochemical assignment |

Chromatographic and Spectrometric Approaches for Alkaloid Quantification

The accurate quantification and profiling of Xanthoplanine and related alkaloids in complex botanical matrices necessitate the use of advanced analytical methodologies. Chromatographic and spectrometric techniques are fundamental in this regard, offering the high resolution and sensitivity required to separate and detect these compounds.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) represents a robust and widely used method for the simultaneous analysis of multiple alkaloids. researchgate.netuniversiteitleiden.nl This approach allows for the separation and preliminary identification of compounds based on their retention times and UV-Vis spectra. nih.gov HPLC-DAD systems are valuable for screening plant extracts and monitoring the variation in alkaloid content across different samples. researchgate.netuniversiteitleiden.nl

For enhanced specificity and structural elucidation, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is the preferred method. biomedres.usmeasurlabs.com LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the unambiguous identification and quantification of analytes, even at trace levels in complex mixtures. measurlabs.comknauer.netnih.gov The technique separates compounds chromatographically before ionizing them and separating the ions based on their mass-to-charge ratio (m/z). The subsequent fragmentation of selected parent ions in MS/MS experiments yields characteristic product ions, creating a structural fingerprint for the molecule. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-size columns, offers faster analysis times and improved resolution compared to conventional HPLC. rsc.org When coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), it enables the determination of the elemental composition of a compound through highly accurate mass measurements. biomedres.usrsc.org

Research on a traditional Chinese medicine, the Sanhua decoction, successfully utilized UHPLC coupled with FT-ICR-MS/MS to rapidly identify its chemical constituents. rsc.org In this study, Xanthoplanine was tentatively characterized based on its precise mass and fragmentation pattern. rsc.org Similarly, studies on the bark of Magnolia officinalis have employed HPLC-ESI-MS (Electrospray Ionization) to identify a range of alkaloids, including Xanthoplanine. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for volatile or semi-volatile alkaloids, and has been effectively used to screen for indole (B1671886) alkaloids in various plant species. scielo.br

The selection of the analytical method often depends on the specific research goal, from routine quality control to comprehensive metabolic profiling of alkaloids in their natural sources. mdpi.comfrontiersin.org

Table 1: Mass Spectrometric Data for the Identification of Xanthoplanine

The following table presents data from a study that utilized Ultra-High-Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS/MS) to characterize compounds in a complex herbal mixture. rsc.org

| Compound | Formula | Ion | Calculated m/z | Measured m/z | Fragment Ions (m/z) |

| Xanthoplanine | C21H25O4N+ | [M+H]+ | 356.18563 | 356.18528 | 311.12628, 296.10825, 280.10864 |

Table 2: Summary of Analytical Studies Identifying Xanthoplanine

| Plant/Source Material | Analytical Technique | Key Findings | Reference |

| Sanhua decoction | UHPLC-FT-ICR-MS/MS | Tentative identification and characterization of Xanthoplanine based on accurate mass and MS² fragmentation. | rsc.org |

| Magnolia officinalis (Bark) | HPLC-ESI-MSⁿ | Identification of Xanthoplanine alongside other aporphine (B1220529) and benzylisoquinoline alkaloids. | researchgate.net |

| Rhizoma corydalis | LC–Q-TOF-MS/MS | Profiled alkaloids in the plant, identifying Xanthoplanine among them. | researchgate.net |

| Zanthoxylum piperitum | Not Specified | Xanthoplanine is described as the total alkaloid extract from this species. | nih.gov |

Elucidation of Xanthoplanine Biosynthetic Pathways

Precursor Incorporation and Metabolic Flux in Isoquinoline (B145761) Alkaloid Biosynthesis

The biosynthetic pathway to xanthoplanine, like other isoquinoline alkaloids, originates from the aromatic amino acid L-tyrosine. egpat.comthieme-connect.com The general scheme for benzylisoquinoline alkaloids, the major subgroup to which xanthoplanine's precursors belong, involves the utilization of two tyrosine molecules to form the characteristic carbon skeleton. cdnsciencepub.com One molecule of tyrosine provides the phenethylamine (B48288) unit, while the second provides the benzyl (B1604629) unit. thieme-connect.comcdnsciencepub.com The convergence of these two streams forms the foundational benzylisoquinoline structure, which then undergoes further modifications to yield a vast array of alkaloids, including the aporphine (B1220529) scaffold of xanthoplanine. thieme-connect.com

The initial steps in the pathway involve the conversion of tyrosine into more reactive intermediates. The first tyrosine molecule is metabolized to dopamine (B1211576), which serves as the precursor for the isoquinoline portion of the final structure. egpat.comcdnsciencepub.com It is well-established that dopamine is incorporated specifically into this "upper" part of the benzylisoquinoline molecule. cdnsciencepub.com

The second molecule of tyrosine is converted into 4-hydroxyphenylacetaldehyde. This aldehyde condenses with dopamine in a crucial carbon-carbon bond-forming reaction, known as the Pictet-Spengler reaction, to generate the core tetrahydroisoquinoline skeleton. thieme-connect.com This condensation is a central event, establishing the basic framework from which a multitude of isoquinoline alkaloids are derived. From this point, a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular ring cyclizations, modify the basic structure to create specific alkaloid skeletons like that of xanthoplanine. thieme-connect.com Key intermediates such as (S)-norreticuline often serve as branch points leading to different structural classes, including aporphines. rsc.orgebi.ac.uk

Enzymatic Mechanisms and Catalytic Steps

While the specific enzymes that catalyze every step leading to xanthoplanine have not all been individually characterized, the general enzymatic processes are understood from studies of related isoquinoline alkaloids. The pathway from the initial precursors involves several key enzyme families:

Decarboxylases : Remove the carboxyl group from amino acid precursors.

Hydroxylases : Introduce hydroxyl groups onto the aromatic rings, which are critical for subsequent cyclization reactions. thieme-connect.com

O-Methyltransferases (OMTs) : Add methyl groups to hydroxyl functions, altering the molecule's reactivity and solubility.

N-Methyltransferases (NMTs) : Add methyl groups to the nitrogen atom of the isoquinoline core.

Oxidoreductases (specifically Cytochrome P450-dependent enzymes) : Catalyze the key intramolecular oxidative coupling of the benzylisoquinoline precursor to form the characteristic dibenzo[de,g]quinoline ring system of aporphine alkaloids like xanthoplanine. hmdb.cathieme-connect.com

This final oxidative phenol (B47542) coupling step is what defines the aporphine scaffold, creating a rigid, polycyclic structure from a more flexible benzylisoquinoline precursor.

Transcriptomic and Metabolomic Analysis of Biosynthetic Gene Regulation

Modern "omics" technologies have become invaluable for dissecting complex biosynthetic pathways and their regulation. mdpi.comnih.govfrontiersin.orgmdpi.commdpi.com By simultaneously analyzing the complete set of transcripts (transcriptome) and metabolites (metabolome), researchers can identify candidate genes and observe metabolic shifts in response to specific stimuli. nih.gov

In a study on Dendrobium officinale, an orchid species known to produce a variety of alkaloids, transcriptomic analysis revealed that many genes involved in isoquinoline alkaloid biosynthesis were significantly upregulated when the plant cells were treated with precursors and elicitors. nih.gov This indicates a coordinated genetic regulation of the entire pathway.

Elicitors are compounds that trigger defense and secondary metabolic responses in plants. Methyl jasmonate (MeJA), a plant signaling molecule, is a well-known elicitor used to stimulate the production of valuable phytochemicals, including alkaloids. nih.govscielo.sa.crmdpi.comoeno-one.eu

Studies on Dendrobium officinale have demonstrated that treating cell cultures with MeJA, in combination with biosynthetic precursors, can significantly enhance alkaloid production. nih.govfrontiersin.org Transcriptomic analysis of these cultures showed increased expression of genes in the isoquinoline alkaloid pathway. nih.gov A corresponding metabolomic analysis confirmed that the accumulation of specific alkaloids, including xanthoplanine, followed a similar pattern of increase, suggesting that its biosynthesis is responsive to jasmonate signaling. nih.govmdpi.com

Table 1: Key Research Findings on Xanthoplanine Biosynthesis Regulation| Finding | Organism | Methodology | Key Result | Reference |

|---|---|---|---|---|

| Elicitor Response | Dendrobium officinale | Transcriptomics | MeJA treatment upregulated genes in the "isoquinoline alkaloid biosynthesis" pathway. | nih.gov |

| Metabolite Accumulation | Dendrobium officinale | Metabolomics | Xanthoplanine levels increased in response to treatment with MeJA and precursors. | nih.govmdpi.com |

| Precursor Impact | Dendrobium officinale | Metabolite Quantification | Total alkaloid content significantly increased after 4 hours of treatment with precursors and MeJA. | frontiersin.org |

Feeding plant cell cultures with biosynthetic precursors is a common strategy to increase the yield of target secondary metabolites by boosting the metabolic flux through a specific pathway. frontiersin.orgnih.gov In studies involving Dendrobium officinale, a treatment combining precursors and the elicitor MeJA resulted in a significant increase in total alkaloid content. frontiersin.org For instance, after just four hours of treatment, the total alkaloid content rose from 189 µg/g to 319 µg/g dry weight. frontiersin.org Metabolomic profiling of these treated cultures showed a corresponding increase in xanthoplanine, indicating that the provision of upstream metabolites effectively enhances its biosynthesis. mdpi.com

Table 2: Effect of Precursor and Elicitor Treatment on Total Alkaloid Content in Dendrobium officinale Protocorm-Like Bodies (PLBs)| Treatment Group | Total Alkaloid Content (µg/g DW) | Time Point | Reference |

|---|---|---|---|

| Control (CK) | 189 | 4 hours | frontiersin.org |

| Trp + S + MeJA Treated | 319 | 4 hours | frontiersin.org |

Comparative Biosynthesis Across Xanthoplanine-Producing Plant Species

Xanthoplanine has been isolated from several distinct and unrelated plant genera, including Zanthoxylum in the Rutaceae family and Xylopia in the Annonaceae family. medchemexpress.comresearchgate.netresearchgate.net This wide distribution suggests that the biosynthetic pathway for xanthoplanine may have evolved independently in different plant lineages, a phenomenon known as convergent evolution. sciencedaily.com

While direct comparative studies that elucidate the entire enzymatic pathway for xanthoplanine in these different species are lacking, research on alkaloid profiles provides some clues. A comparative analysis of three different Zanthoxylum species detected 58 different alkaloids, with some being common to all three and others being unique to a specific species. researchgate.net This highlights the shared and divergent nature of alkaloid biosynthesis even within a single genus. The independent evolution of complex alkaloid pathways has been demonstrated for other isoquinoline alkaloids, where distantly related plants use different enzymes and starting materials to produce the same class of compounds. sciencedaily.com It is plausible that a similar scenario applies to the biosynthesis of xanthoplanine across the plant kingdom.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Norreticuline |

| 4-Hydroxyphenylacetaldehyde |

| Dopamine |

| L-tyrosine |

| Methyl Jasmonate |

In Vitro Biological Activities and Molecular Mechanisms of Xanthoplanine

Investigations into Antineoplastic Activities

The potential of Xanthoplanine as an anticancer agent has been explored through its effects on the viability and apoptotic pathways of tumor cells.

In vitro research has established that Xanthoplanine is a compound of significant interest for its potential to affect tumor cell viability, positioning it as a candidate for the development of new anti-cancer drugs. biosynth.com Studies have been conducted to assess its ability to inhibit the growth and proliferation of cancer cells. While specific IC₅₀ values for Xanthoplanine against various cancer cell lines are not extensively detailed in the available literature, the compound is recognized for its cytotoxic potential. For instance, extracts from plants known to contain Xanthoplanine, such as Zanthoxylum alatum, have demonstrated cytotoxic and antiproliferative effects. nih.gov

| Focus Area | Key Findings | Source |

| Tumor Cell Viability | Investigated as a potential candidate for anti-cancer drug development due to its ability to affect tumor cell viability. | biosynth.com |

| General Anticancer Activity | Plant extracts containing Xanthoplanine have shown cytotoxic and antiproliferative effects in vitro. | nih.gov |

The primary mechanism for Xanthoplanine's antineoplastic activity is believed to be its interaction with cellular pathways that regulate cell division and apoptosis. biosynth.com Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax), are key regulators of this process. frontiersin.orgnih.gov The ratio of these proteins is crucial; a lower Bcl-2/Bax ratio shifts the balance towards apoptosis. frontiersin.org

Research on a methanol (B129727) extract of Zanthoxylum alatum leaves, which contains Xanthoplanine among other flavonoids, found that it could induce apoptosis in Ehrlich ascites tumor cells. plos.org The study observed that treatment with the extract led to a decrease in the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the levels of the pro-apoptotic protein Bax. plos.org This shift in the Bcl-2/Bax ratio suggests that constituents within the extract, including potentially Xanthoplanine, promote apoptosis by modulating the mitochondrial pathway. plos.orgnih.gov The activation of pro-apoptotic factors like Bax can lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, which execute cell death. wikipedia.org

| Pathway/Mechanism | Observed Effect | Attribution |

| General Mode of Action | Interacts with cellular receptors and enzymes involved in cell division and apoptosis. | Xanthoplanine biosynth.com |

| Apoptosis Regulation | Decreased the Bcl-2/Bax ratio, shifting the balance towards apoptosis. | Methanol extract of Z. alatum (contains Xanthoplanine) plos.org |

Assessment of Anti-inflammatory Efficacy

Xanthoplanine has demonstrated significant anti-inflammatory effects in vitro, primarily through its influence on macrophage function and related signaling pathways.

Macrophages are key immune cells that can be polarized into different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory or pro-resolving. In inflammatory conditions, an excess of M1 macrophages can contribute to tissue damage.

Studies have shown that Xanthoplanine can effectively modulate this process. In vitro experiments using macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an M1 phenotype, pretreatment with Xanthoplanine at concentrations of 50 and 100 μM significantly reduced M1 polarization and promoted a shift towards M2 polarization. researchgate.net This was accompanied by a marked decrease in the levels of inflammatory cytokines and a reduction in the production of reactive oxygen species (ROS). researchgate.net

The molecular mechanism behind Xanthoplanine's anti-inflammatory action has been linked to its ability to interfere with the Signal Transducer and Activator of Transcription (STAT) signaling pathway. researchgate.net Specifically, research has focused on the CrkL-STAT5 complex. Xanthoplanine was found to alleviate the phosphorylation of STAT5 and block its translocation into the nucleus, which is a critical step for its function as a transcription factor. researchgate.net

This action subsequently interrupts the interaction between phosphorylated STAT5 (p-STAT5) and the adapter protein CrkL, without changing the expression level of CrkL itself. researchgate.net By blocking the formation of the CrkL-STAT5 complex, Xanthoplanine prominently attenuates the transcriptional activity of STAT5. researchgate.net Notably, this effect was specific, as the compound did not significantly affect the transcription activity of STAT1 and STAT3, indicating a targeted mechanism of action. researchgate.net This disruption of the CrkL-STAT5 signaling is considered the key mechanism by which Xanthoplanine reduces the M1 phenotypic switch and mitigates the inflammatory response in macrophages. biosynth.comresearchgate.net

| Parameter | Xanthoplanine Concentration | Observed In Vitro Effect | Underlying Mechanism | Reference |

| Macrophage Polarization | 50 and 100 μM | Significantly reduced M1 polarization; Promoted M2 polarization. | Attenuation of M1 phenotypic switch. | researchgate.net |

| Inflammatory Cytokines | 50 and 100 μM | Markedly decreased levels in LPS and IFN-γ stimulated macrophages. | Reduction in pro-inflammatory signaling. | researchgate.net |

| STAT5 Phosphorylation | 50 and 100 μM | Alleviated STAT5 phosphorylation and blocked its nuclear translocation. | Disruption of CrkL-STAT5 complex signaling. | researchgate.net |

| STAT Transcription Activity | 50 and 100 μM | Prominently attenuated the transcription activity of STAT5. | No significant effect on STAT1 and STAT3 transcription. | researchgate.net |

Evaluation of Antimicrobial Properties

The antimicrobial potential of Xanthoplanine is an emerging area of investigation. biosynth.com While comprehensive data detailing its activity spectrum and minimum inhibitory concentrations (MIC) are limited, preliminary findings and the phytochemical context of its natural sources provide initial insights.

Xanthoplanine has been identified in plant species that are traditionally used for their medicinal properties, including antimicrobial effects. nih.govresearchgate.netresearchgate.net For example, it is a known constituent of plants from the Zanthoxylum genus, extracts of which have shown antibacterial properties against various pathogenic bacteria, with Staphylococcus aureus being noted as particularly susceptible. researchgate.netresearchgate.net

More directly, Xanthoplanine was detected in the leaves and fruits of Cryptocarya moschata and Cryptocarya mandioccana. plos.org A study on extracts from these species noted that related aporphine (B1220529) alkaloids exhibited moderate antifungal activity against Candida albicans. plos.org Although this finding is not specific to purified Xanthoplanine, it suggests a potential antifungal capacity that warrants further, more focused investigation. Currently, research into the specific antimicrobial activities of isolated Xanthoplanine is considered ongoing. biosynth.com

| Microorganism Type | Finding/Observation | Source/Attribution |

| General Antibacterial | Found in Zanthoxylum species, whose extracts show activity against pathogenic bacteria like Staphylococcus aureus. | Extracts of Zanthoxylum species researchgate.netresearchgate.net |

| General Antifungal | Detected in Cryptocarya species; related alkaloids showed moderate activity against Candida albicans. | Extracts of Cryptocarya species plos.org |

| Research Status | Role as an antimicrobial agent is an area of ongoing research. | Xanthoplanine biosynth.com |

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Xanthoplanine has been identified as a component in plant extracts demonstrating antibacterial properties, although studies on the isolated compound are limited. Research indicates that Xanthoplanine exhibits weak inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.gov

Further investigation into an alkaloid fraction rich in Xanthoplanine from Michelia macclurei heartwood revealed its antibacterial potential. mdpi.com This fraction showed greater efficacy against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The most susceptible bacterium was Staphylococcus aureus, followed by Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined for this alkaloid fraction against several bacterial strains. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of an Alkaloid Fraction Containing Xanthoplanine Against Various Bacterial Strains

| Bacterial Strain | Gram Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.125 | mdpi.com |

| Bacillus subtilis | Gram-Positive | 0.5 | mdpi.com |

| Escherichia coli | Gram-Negative | > 4.0 | mdpi.com |

| Erwinia carotovora | Gram-Negative | > 4.0 | mdpi.com |

Antifungal Potential

The antifungal capabilities of Xanthoplanine have been suggested through studies of plant extracts where it is a known constituent. For instance, Xanthoplanine was detected in the leaves and fruits of Cryptocarya moschata and C. mandioccana. nih.gov Ethanolic extracts from the green fruits and seeds of C. moschata have demonstrated antifungal activity. nih.gov

While direct testing of isolated Xanthoplanine is not extensively documented in the available literature, the activity of related compounds and extracts provides preliminary evidence of its potential. Menisperine, another aporphine alkaloid structurally similar to Xanthoplanine and often isolated from the same plant sources, has shown moderate activity against Candida albicans. nih.gov This suggests a potential avenue for future research into the specific antifungal effects of pure Xanthoplanine.

Table 2: Summary of Antifungal Potential Associated with Xanthoplanine

| Source Material | Detected Compound(s) | Observed Activity | Target Fungus | Reference |

|---|---|---|---|---|

| Ethanolic extract of Cryptocarya moschata fruits and seeds | Styrylpyrones (Xanthoplanine also present in the plant) | Antifungal activity demonstrated | Not specified | nih.gov |

| Extracts of Cryptocarya moschata and C. mandioccana leaves and fruits | Xanthoplanine, Menisperine | Antifungal activity against biofilm | Candida albicans | nih.gov |

Analysis of Antioxidant Capacities and Related Cellular Modulations

Xanthoplanine has been investigated for its role in modulating cellular processes related to oxidative stress and inflammation. A key finding is its ability to attenuate the polarization of macrophages towards the pro-inflammatory M1 phenotype. researchgate.net This suggests a mechanism by which Xanthoplanine can influence the inflammatory response at a cellular level. researchgate.net

The antioxidant capacity of alkaloid-rich fractions containing Xanthoplanine has been evaluated using various in vitro assays. mdpi.com In a study on extracts from Michelia macclurei, the alkaloid fraction demonstrated notable antioxidant activity, which was comparable to or, in some measures, better than the crude extract. mdpi.com The activity was assessed through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and by measuring the total reducing power. mdpi.com

Table 3: Antioxidant Activity of an Alkaloid Fraction Containing Xanthoplanine

| Antioxidant Assay | Activity of Alkaloid Fraction | Comparison | Reference |

|---|---|---|---|

| DPPH Radical Scavenging Rate | Slightly lower than crude extract | Dose-dependent activity observed | mdpi.com |

| ABTS Radical Scavenging Rate | Slightly lower than crude extract | Dose-dependent activity observed | mdpi.com |

| Total Reducing Power | Higher than crude extract | Demonstrates strong electron-donating ability | mdpi.com |

Other Investigated In Vitro Enzyme Inhibitory Activities (e.g., Anti-acetylcholinesterase, Anti-α-glucosidase)

Research into the bioactivity of Xanthoplanine extends to its potential as an enzyme inhibitor. Studies on alkaloid fractions from Michelia macclurei, where Xanthoplanine is a constituent, have shown inhibitory effects against both acetylcholinesterase (AChE) and α-glucosidase. mdpi.com Both enzymes are significant therapeutic targets for neurodegenerative diseases and diabetes, respectively.

The alkaloid fraction demonstrated a clear dose-dependent inhibition of both enzymes, and its inhibitory capacity was significantly stronger than that of the non-alkaloid fraction from the same plant source. mdpi.com This indicates that the alkaloids, including Xanthoplanine, are the primary contributors to this activity. mdpi.com

Table 4: Enzyme Inhibitory Activity of an Alkaloid Fraction Containing Xanthoplanine

| Enzyme | Inhibitory Capacity of Alkaloid Fraction | Comparison | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Significantly effective | Stronger than non-alkaloid fraction, weaker than Tacrine (positive control) | mdpi.com |

| α-Glucosidase | Significantly effective | Stronger than non-alkaloid fraction, weaker than Acarbose (positive control) | mdpi.com |

Structure Activity Relationship Sar of Xanthoplanine and Its Derivatives

SAR Principles Applied to Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids, a large and structurally diverse group of naturally occurring compounds, are known for their wide range of physiological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The biological activity of these alkaloids is intrinsically linked to their molecular structure. researchgate.netresearchgate.net Key structural features that are often manipulated in SAR studies of isoquinoline alkaloids include:

The Isoquinoline Core: The fundamental isoquinoline ring system is a primary determinant of activity. Modifications to this core, such as the introduction of substituents or alterations in the ring's saturation, can significantly impact biological effects. researchgate.netnih.gov

Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom can enhance interactions with biological targets, often leading to increased potency. d-nb.info

Stereochemistry: The three-dimensional arrangement of atoms is critical. Different stereoisomers of an isoquinoline alkaloid can exhibit vastly different biological activities and potencies.

Correlative Studies of Structural Features and Biological Effects of Xanthoplanine Analogs

Xanthoplanine, an aporphine (B1220529) isoquinoline alkaloid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. nih.govbiosynth.com While specific, comprehensive SAR studies on a wide range of synthetic xanthoplanine analogs are not extensively documented in publicly available literature, some insights can be gleaned from studies on related aporphine alkaloids and the known biological activities of xanthoplanine itself.

Research has shown that xanthoplanine can inhibit the inflammatory response in macrophages. nih.gov Specifically, it has been observed to attenuate M1 macrophage polarization and reduce the production of inflammatory cytokines. nih.gov This anti-inflammatory action is attributed to its ability to interfere with the CrkL-STAT5 signaling pathway. nih.gov

In the context of its potential anticancer effects, studies on various cancer cell lines have indicated that quaternary alkaloids, a class to which xanthoplanine belongs, often exhibit significant inhibitory activities. d-nb.info The cytotoxic effects of these compounds are a key area of investigation. biosynth.com

The following table summarizes some of the observed biological activities of xanthoplanine, which forms a basis for future SAR studies.

| Biological Effect | Target/Mechanism | Observed Outcome |

| Anti-inflammatory | Macrophage polarization, CrkL-STAT5 signaling | Reduced M1 polarization, decreased inflammatory cytokine production. nih.gov |

| Anticancer | Various tumor cell lines | Inhibition of tumor cell viability. d-nb.infobiosynth.com |

| Neuronal Receptor Inhibition | α7 and α4β2 nicotinic acetylcholine (B1216132) receptors (nAChR) | Inhibition of ACh responses with IC50 values of 9±3 μM (α7) and 5±0.8 μM (α4β2). chemfaces.com |

Future correlative studies would involve the synthesis of xanthoplanine analogs with systematic modifications to the aporphine core. For instance, altering the substitution pattern on the aromatic rings or modifying the N-methyl group could provide valuable data on how these structural changes impact the observed anti-inflammatory and cytotoxic effects.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and lead optimization. nih.govnih.gov These in silico methods allow researchers to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective compounds and reducing the time and cost associated with drug development. nih.govuneb.br

For a compound like xanthoplanine, several computational techniques can be applied to elucidate its SAR:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., xanthoplanine) when bound to a target protein. nih.gov By modeling the binding of xanthoplanine to proteins involved in inflammation (like STAT5) or cancer-related pathways, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its activity. nih.govnih.gov This information can then be used to design analogs that enhance these interactions.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov By analyzing the structures of xanthoplanine and other active aporphine alkaloids, a pharmacophore model can be developed. This model can then be used to virtually screen large databases of compounds to identify new potential leads with similar activity profiles. uneb.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. preprints.org By developing a QSAR model for xanthoplanine analogs, it would be possible to predict the activity of new, unsynthesized compounds based on their structural properties.

The application of these computational methods can provide a deeper understanding of the molecular mechanisms underlying the biological activities of xanthoplanine and guide the rational design of novel derivatives with improved therapeutic potential. preprints.orgnih.gov

Ecological and Chemoecological Relevance of Xanthoplanine

Role in Plant Defense Mechanisms

The production of alkaloids is a key evolutionary adaptation in plants for defense against a wide array of antagonists. While specific studies focusing exclusively on the defensive properties of xanthoplanine are limited, its classification as an aporphine (B1220529) alkaloid allows for well-supported inferences about its protective functions. Plants in the genus Zanthoxylum, for instance, are known to produce a diverse arsenal (B13267) of bioactive compounds, including alkaloids, to protect against environmental and biological threats. frontiersin.orgnih.gov

The presence of xanthoplanine in these plants suggests its contribution to a broad-spectrum chemical defense system. Alkaloids, as a class, are known to deter feeding by herbivores due to their bitterness and toxicity. The biological activities attributed to plants containing xanthoplanine, such as antimicrobial and insecticidal effects, further support its role in plant defense. For example, extracts from Zanthoxylum species, which contain xanthoplanine among other alkaloids, have demonstrated antimicrobial activity against various pathogens. nih.govphytopharmajournal.com This suggests that xanthoplanine likely plays a role in protecting the plant from infections by bacteria and fungi.

The defensive role of alkaloids can be multifaceted, acting as toxins, feeding deterrents, or inhibitors of microbial growth. The specific contribution of xanthoplanine to these defensive strategies is an area that warrants further targeted research to elucidate its precise mechanisms of action against specific herbivores and pathogens.

Implications for Plant-Environment and Interspecies Interactions

The release of secondary metabolites like xanthoplanine into the environment can have significant implications for interactions between the producing plant and other organisms in the ecosystem. One of the key mechanisms through which plants interact chemically with their neighbors is allelopathy, the process by which a plant releases biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov

While direct evidence of xanthoplanine acting as an allelochemical is not extensively documented, the known biological activities of aporphine alkaloids suggest a potential for such interactions. Allelochemicals can be released into the soil through root exudation, leaching from leaves, or the decomposition of plant litter. nih.gov These compounds can then inhibit the growth of competing plant species, giving the producing plant a competitive advantage for resources such as light, water, and nutrients. Given the cytotoxic properties often associated with aporphine alkaloids, it is plausible that xanthoplanine could contribute to the allelopathic potential of the plants in which it is found. nih.govnih.gov

The following table summarizes the potential implications of Xanthoplanine in interspecies interactions:

| Interaction Type | Potential Role of Xanthoplanine | Supporting Evidence/Inference |

| Plant-Herbivore | Feeding deterrent, toxicant | General role of alkaloids in plant defense. |

| Plant-Pathogen | Antimicrobial agent | Demonstrated antimicrobial activity of Zanthoxylum extracts containing xanthoplanine. nih.govphytopharmajournal.com |

| Plant-Plant (Allelopathy) | Inhibition of germination and growth of competing plants | Inferred from the cytotoxic properties of aporphine alkaloids. nih.govnih.gov |

| Plant-Microorganism | Shaping of rhizosphere microbial community | General role of root exudates in mediating soil microbial composition. |

Contribution to the Phytochemical Landscape of Ecosystems

The phytochemical landscape refers to the spatial and temporal variation in the chemical composition of plants within an ecosystem. This chemical diversity is a critical factor in structuring ecological communities and mediating trophic interactions. Xanthoplanine, as a constituent of the chemical profile of certain plant species, contributes to the complexity of this landscape.

The concentration and distribution of xanthoplanine within a plant and across a population of plants can be influenced by both genetic factors and environmental conditions. This variation creates a heterogeneous chemical environment for herbivores, pathogens, and other associated organisms. For example, higher concentrations of defensive compounds like xanthoplanine in certain individuals or populations could create "enemy-free space" for the plant by deterring generalist herbivores.

The presence of xanthoplanine in species like those of the genus Zanthoxylum adds a layer of chemical diversity to the ecosystems they inhabit. nih.govresearchgate.net The specific ecological consequences of this contribution depend on the bioactivity of xanthoplanine and its interactions with other compounds in the plant's chemical arsenal. The study of the phytochemical landscape is essential for understanding the intricate web of chemical interactions that govern ecosystem function.

The table below outlines the contribution of Xanthoplanine to the phytochemical landscape:

| Aspect of Phytochemical Landscape | Contribution of Xanthoplanine |

| Chemical Diversity | Adds to the variety of alkaloid structures present in the ecosystem. |

| Spatial Heterogeneity | Variation in its concentration within and between plants creates a chemically diverse environment. |

| Trophic Interactions | Potentially influences the foraging behavior of herbivores and the virulence of pathogens. |

| Ecosystem Function | Contributes to the overall chemical milieu that shapes community composition and nutrient cycling. |

Concluding Perspectives and Future Research Trajectories

Potential for Advanced Biotechnological Applications

The specific nature of Xanthoplanine's molecular interactions presents several biotechnological opportunities. Its targeted inhibition of the CrkL-STAT5 signaling complex makes it a valuable chemical tool for studying the roles of this pathway in immunity and disease. nih.govfrontiersin.org It serves as a promising lead compound for the rational design and development of novel anti-inflammatory drugs. biosynth.commdpi.com The growing field of botanical drug development may also find utility for Xanthoplanine, potentially formulating it into treatments for inflammatory conditions. xanthobio.com

Emerging Research Avenues in Xanthoplanine Chemical Biology

Future research is poised to explore several exciting avenues. There is significant potential in investigating Xanthoplanine as a therapeutic agent for autoimmune disorders and other inflammatory conditions, given its precise effect on STAT5 signaling. frontiersin.org Structure-activity relationship (SAR) studies could be employed to synthesize derivatives with enhanced potency, greater selectivity, or improved pharmacokinetic profiles. nih.gov Additionally, exploring its natural role in plant ecology and defense mechanisms could provide new insights into its biological functions. biosynth.com The use of Xanthoplanine as a chemical probe in chemical biology studies will be invaluable for dissecting the complex functions of nAChRs and the STAT5 pathway in both health and disease.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in Xanthoplanine toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.